molecular formula C12H13N3 B12239598 N-benzyl-6-methylpyrazin-2-amine

N-benzyl-6-methylpyrazin-2-amine

Cat. No.: B12239598
M. Wt: 199.25 g/mol
InChI Key: LUPOLTFKSFXOGS-UHFFFAOYSA-N
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Description

N-Benzyl-6-methylpyrazin-2-amine is a pyrazine derivative characterized by a methyl group at position 6 of the pyrazine ring and a benzylamine substituent at position 2. Pyrazines are heterocyclic aromatic compounds known for their electron-deficient nature, making them versatile in drug design, particularly in kinase inhibition or antimicrobial agents . The benzyl group enhances lipophilicity, which may improve membrane permeability, while the methyl substituent could influence steric and electronic interactions with biological targets.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

N-benzyl-6-methylpyrazin-2-amine

InChI

InChI=1S/C12H13N3/c1-10-7-13-9-12(15-10)14-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,14,15)

InChI Key

LUPOLTFKSFXOGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=N1)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-methylpyrazin-2-amine can be achieved through several methods. One common approach involves the N-alkylation of 6-methylpyrazin-2-amine with benzyl halides under basic conditions. The reaction typically uses a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Another method involves the reductive amination of 6-methylpyrazin-2-amine with benzaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride . This method is advantageous due to its high yield and selectivity.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium on carbon can enhance the efficiency of the N-alkylation process . Additionally, solvent-free ball milling techniques have been explored to minimize environmental impact and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-methylpyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate

Major Products

The major products formed from these reactions include pyrazine N-oxides, reduced amine derivatives, and various substituted pyrazines .

Mechanism of Action

The mechanism of action of N-benzyl-6-methylpyrazin-2-amine involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptor sites, depending on its structure and functional groups . It may also inhibit or activate specific enzymes, leading to changes in biochemical pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-benzyl-6-methylpyrazin-2-amine with four related pyrazine derivatives, highlighting key structural and functional differences:

Compound Name Substituents (Pyrazine Position 2/6) Molecular Weight (g/mol) Key Features
This compound Benzyl (N), Methyl (C6) ~215.3 (estimated) High lipophilicity; potential for CNS penetration due to benzyl group
6-Chloro-N-cyclohexyl-N-methylpyrazin-2-amine Chloro (C6), Cyclohexyl/Methyl (N) 225.72 Bulky cyclohexyl group increases steric hindrance; chloro enhances reactivity
N-Methyl-4-[(6-methylpyrazin-2-yl)oxy]benzylamine Phenoxy linker, Methyl (C6) ~271.3 (estimated) Phenoxy group enhances polarity; may reduce metabolic stability
2-Amino-6-methylpyrazine Amino (C2), Methyl (C6) 123.15 Simplest analog; lacks N-substituents, limiting pharmacological potential

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